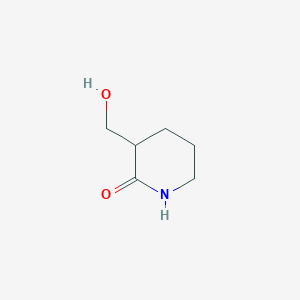
3-(Hydroxymethyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)piperidin-2-one is a chemical compound with the linear formula C6H11NO2 . It has a molecular weight of 129.16 . It is a solid substance and should be stored at a temperature of 4°C, protected from light .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H11NO2/c8-4-5-2-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9) .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .It should be stored at a temperature of 4°C, protected from light .
Aplicaciones Científicas De Investigación
Volumetric Properties in Aqueous Media
A comparative study by Kul et al. (2013) focused on the volumetric properties of aqueous solutions of 3-(Hydroxymethyl)piperidine and similar compounds. The study examined density, excess volumes, and partial molar volumes in aqueous solutions, providing insights into the intermolecular interactions and the impact of the primary alcohol functional group in these solutions (Kul et al., 2013).
Synthesis of Piperidin-3-ones
Huang et al. (2015) described the iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts, offering a practical approach to synthesize 2- and 4-substituted piperidin-3-one derivatives. These derivatives are significant as synthetic intermediates and structural motifs in pharmaceuticals (Huang et al., 2015).
Conformation Equilibrium in Different Solvents
Korneichuk et al. (2017) conducted quantum-chemical calculations on 3-(Hydroxymethyl)piperidine conformers, studying the conformational equilibrium in solvents with varying polarity. The study provided insights into the molecular behavior of this compound in different environments (Korneichuk et al., 2017).
Asymmetric Synthesis of Piperidine Alkaloids
An asymmetric synthesis of 2-hydroxymethyl 3,6-disubstituted piperidine alkaloids was reported by Liu et al. (2008), highlighting the synthetic utility of such compounds in producing bioactive alkaloids (Liu et al., 2008).
CO2 Absorption Characteristics
Robinson et al. (2011) investigated the reaction of CO2 with piperidine and its derivatives, including 3-(Hydroxymethyl)piperidine. This study is crucial for understanding the CO2 absorption characteristics of these compounds, relevant in environmental chemistry and carbon capture technologies (Robinson et al., 2011).
Novel Synthesis Methods
Several papers discuss innovative synthesis methods for piperidine derivatives, reflecting the ongoing research into efficient and practical synthesis routes for such compounds. This includes the work by Wang et al. (2019) on site-selective difunctionalization of N-substituted piperidine derivatives (Wang et al., 2019).
Safety and Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
3-(hydroxymethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-5-2-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMKNOXDUBESOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

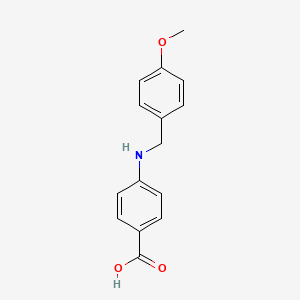
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2972415.png)
![(4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2972417.png)

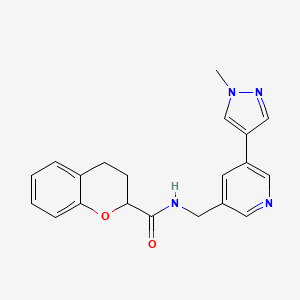
![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)
![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2972424.png)

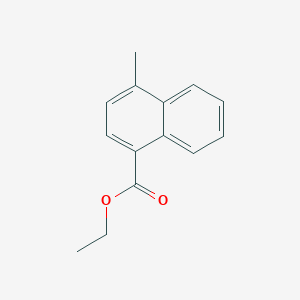
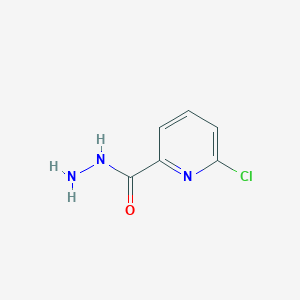
![4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine](/img/structure/B2972430.png)
![((1R,5S)-3-Azabicyclo[3.1.0]hexane-1,5-diyl)dimethanol hydrochloride](/img/structure/B2972432.png)

![1-[4-(6-Fluoro-1H-indol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2972434.png)